多拉他汀 10 三氟乙酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

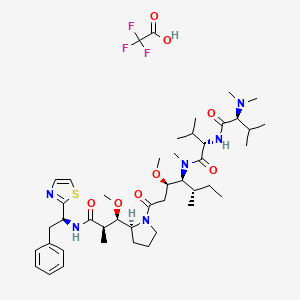

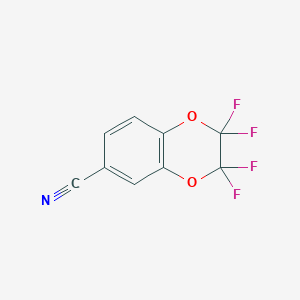

Dolastatin 10 trifluoroacetate is a tubulin polymerization inhibitor . It noncompetitively inhibits the binding of radiolabeled vincristine to tubulin and induces tubulin aggregation in vitro .

Synthesis Analysis

The synthesis of Dolastatin 10 involves several key features . SmI2-induced cross-coupling was employed to couple aldehyde with (S)-N-tert-butanesulfinyl imine to generate the required stereocenters of Dap . Asymmetric addition of chiral N-sulfinyl imine provided a straightforward approach to the synthesis of the protected Doe . A practical method to the key subunit Val-Dil has been established as an alternative synthetic route for the synthesis of this challenging chemical structure .Molecular Structure Analysis

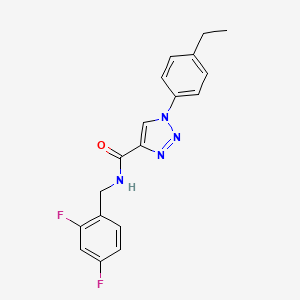

Dolastatin 10 trifluoroacetate has a molecular formula of C44H69F3N6O8S . Its molecular weight is 899.1 g/mol . The structure was elucidated by NMR and mass spectrometric analyses .Chemical Reactions Analysis

Dolastatin 10 and its derivatives were found to be highly lethal to common tumor cells . A variety of antibody-drug conjugates (ADCs) constructed by combining MMAE or MMAF (Dol-10 derivatives) with a specific antibody not only ensured the antitumor activity of the drugs themselves but also improved their tumor targeting and reduced the systemic toxicity .科学研究应用

抗肿瘤和抗增殖特性

多拉他汀 10,源自海兔 Dolabella auricularia,展示了对各种血液学和实体瘤恶性肿瘤的有效抗肿瘤作用。其机制主要涉及抑制微管装配,类似于长春花生物碱,通过将肽部分与微管蛋白结合,从而阻碍聚合和微管蛋白依赖性 GTP 水解。此外,它部分通过 BCL-2 蛋白的磷酸化和随后的失活诱导细胞凋亡 (Krug 等,2000)。多拉他汀 10 已因其在纳摩尔浓度下诱导肺癌细胞和其他肿瘤细胞凋亡的有效性而受到关注,从而导致某些淋巴瘤的商业药物开发 (Gao 等,2021)。

在抗体药物偶联物 (ADC) 中的作用

多拉他汀 10 及其合成类似物,称为“auristatins”,已作为抗体药物偶联物 (ADC) 中的有效载荷而声名鹊起,这是临床研究的一个里程碑。通过将 MMAE 或 MMAF 等 auristatins 与特定抗体相结合构建的 ADC,不仅确保了抗肿瘤活性的保留,还增强了肿瘤靶向性和最大限度地减少了全身毒性。许多采用 auristatins 的 ADC 正在进行临床试验,其中一些如 Adcetris® 已被批准用于治疗特定淋巴瘤 (Maderna & Leverett,2015)。

对机制和临床试验的见解

多拉他汀 10 的高细胞毒性,比长春碱高出 50 倍,归因于其有效的抗有丝分裂肽性质,尽管对微管蛋白聚合的影响与长春碱数量相似。其疗效与其持续的细胞内保留有关,这源于其与微管蛋白的顽强结合。这些特性表明多拉他汀 10 的最佳临床应用可能包括通过输液而不是推注给药 (Verdier-Pinard 等,2000)。此外,对多拉他汀 10 的结构修饰和合成化学的研究拓宽了其在癌症化疗中的应用,如合成具有特定结构特征的类似物,从而提高了细胞毒活性 (Zhou 等,2017)。

安全和危害

未来方向

Dolastatin 10 has brought unprecedented hope for tumor treatment . By modifying the chemical structure of Dol-10 and combining with the application of ADCs technology, Dol-10 as a new drug candidate still has great potential for development . More than 36 ADCs carrying a variety of pentapeptide analogues are undergoing preclinical and clinical developments .

属性

IUPAC Name |

(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H68N6O6S.C2HF3O2/c1-13-28(6)37(47(10)42(52)35(26(2)3)45-40(51)36(27(4)5)46(8)9)33(53-11)25-34(49)48-22-17-20-32(48)38(54-12)29(7)39(50)44-31(41-43-21-23-55-41)24-30-18-15-14-16-19-30;3-2(4,5)1(6)7/h14-16,18-19,21,23,26-29,31-33,35-38H,13,17,20,22,24-25H2,1-12H3,(H,44,50)(H,45,51);(H,6,7)/t28-,29+,31-,32-,33+,35-,36-,37-,38+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMLXRTXOFUMAI-WUBDFCFDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H69F3N6O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

899.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dolastatin 10 trifluoroacetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(Thieno[3,2-b]pyridin-6-ylmethyl)but-2-ynamide](/img/structure/B2432742.png)

![3-[4-(Morpholine-4-sulfonyl)-phenyl]-acrylic acid](/img/structure/B2432743.png)

![ethyl 3-carbamoyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2432746.png)

![4-benzyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2432747.png)

![1-ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B2432754.png)

![Ethyl 2-(2-((3-(2-hydroxypropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2432764.png)